molecular formula C15H12O5 B6401056 4-(3-Carboxyphenyl)-2-methoxybenzoic acid CAS No. 1261931-35-4

4-(3-Carboxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6401056
CAS No.: 1261931-35-4
M. Wt: 272.25 g/mol
InChI Key: WJZDRDKPDKSMNK-UHFFFAOYSA-N
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Description

4-(3-Carboxyphenyl)-2-methoxybenzoic acid is an organic compound that features a carboxyphenyl group attached to a methoxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxyphenyl)-2-methoxybenzoic acid typically involves the reaction of 3-carboxyphenylboronic acid with 2-methoxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: 4-(3-Carboxyphenyl)-2-carboxybenzoic acid.

    Reduction: 4-(3-Hydroxyphenyl)-2-methoxybenzoic acid.

    Substitution: 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid.

Scientific Research Applications

4-(3-Carboxyphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks for gas storage and separation technologies.

Mechanism of Action

The mechanism of action of 4-(3-Carboxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

  • 4-(3-Carboxyphenyl)picolinic acid
  • 4-(3-Carboxyphenyl)propionic acid
  • 4-(3-Carboxyphenyl)benzoic acid

Comparison: 4-(3-Carboxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both a carboxyphenyl group and a methoxybenzoic acid structure. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to similar compounds that lack either the methoxy or carboxyphenyl groups. The methoxy group also provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(3-carboxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-13-8-10(5-6-12(13)15(18)19)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZDRDKPDKSMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689902
Record name 3'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-35-4
Record name 3'-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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